molecular formula C13H17NO B8524016 2-(tert-Butyl)-6-methoxy-1H-indole

2-(tert-Butyl)-6-methoxy-1H-indole

Cat. No. B8524016
M. Wt: 203.28 g/mol
InChI Key: JPWXPIPRSPRMSB-UHFFFAOYSA-N
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Patent
US07528163B2

Procedure details

To a solution of 17.20 g N-(5-methoxy-2-methylphenyl)-2,2-dimethylpropanamide prepared in Step A above in 300 mL anhydrous THF under nitrogen in a −3° C. bath was added 62.2 mL 2.5 M n-BuLi in hexanes. After stirring for 1 hour, the cooling bath was removed. After four days, it was quenched by addition of saturated ammonium chloride solution and concentrated under reduced pressure to remove solvents. The residue was diluted with 1 N HCl and extracted with ether. The combine ether extract was washed with 5% NaHCO3, and saturated brine, dried over anhydrous Na2SO4 and evaporated to give a crude product. It was purified by SGC with 10-25% EtOAc in hexanes to give title compound as yellowish solid followed by recovered starting material. 1H NMR (CDCl3, 500 MHz) δ 7.85 (br s, 1NH), 7.42 (d, J=8.7 Hz, 1H), 6.87 (d, J=2.3 Hz, 1H), 6.77 (dd, J=2.3 & 8.4 Hz, 1H), 6.19 (d, J=2.2 Hz, 1H), 3.86 (s, 3H), 1.40 (s, 9H). LC-MS: 3.68 min. (m/Z=204.1).
Name
N-(5-methoxy-2-methylphenyl)-2,2-dimethylpropanamide
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
62.2 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N(CCCC)C(=O)C[N:8]1[C:16]2[C:11](=[CH:12][CH:13]=[C:14]([O:17][CH3:18])[CH:15]=2)[C:10]([C:19](=O)[C:20]([CH3:23])([CH3:22])[CH3:21])=N1)CCC.[Li]CCCC>C1COCC1>[C:20]([C:19]1[NH:8][C:16]2[C:11]([CH:10]=1)=[CH:12][CH:13]=[C:14]([O:17][CH3:18])[CH:15]=2)([CH3:23])([CH3:22])[CH3:21]

Inputs

Step One
Name
N-(5-methoxy-2-methylphenyl)-2,2-dimethylpropanamide
Quantity
17.2 g
Type
reactant
Smiles
C(CCC)N(C(CN1N=C(C2=CC=C(C=C12)OC)C(C(C)(C)C)=O)=O)CCCC
Name
Quantity
62.2 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
WAIT
Type
WAIT
Details
After four days
Duration
4 d
CUSTOM
Type
CUSTOM
Details
it was quenched by addition of saturated ammonium chloride solution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove solvents
ADDITION
Type
ADDITION
Details
The residue was diluted with 1 N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The combine ether extract
WASH
Type
WASH
Details
was washed with 5% NaHCO3, and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a crude product
CUSTOM
Type
CUSTOM
Details
It was purified by SGC with 10-25% EtOAc in hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)C=1NC2=CC(=CC=C2C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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